2,4,6-Trichloro-5-(difluoromethyl)pyrimidine
CAS No.:
Cat. No.: VC16194770
Molecular Formula: C5HCl3F2N2
Molecular Weight: 233.43 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C5HCl3F2N2 |
---|---|
Molecular Weight | 233.43 g/mol |
IUPAC Name | 2,4,6-trichloro-5-(difluoromethyl)pyrimidine |
Standard InChI | InChI=1S/C5HCl3F2N2/c6-2-1(4(9)10)3(7)12-5(8)11-2/h4H |
Standard InChI Key | YJFQVMJPIJCYMF-UHFFFAOYSA-N |
Canonical SMILES | C1(=C(N=C(N=C1Cl)Cl)Cl)C(F)F |
Introduction
Chemical Identification and Structural Properties
IUPAC Nomenclature and Molecular Architecture
The systematic IUPAC name for this compound, 2,4,6-trichloro-5-(difluoromethyl)pyrimidine, reflects its pyrimidine backbone substituted at positions 2, 4, and 6 with chlorine atoms and at position 5 with a difluoromethyl group (-CF₂H) . This arrangement creates a sterically congested and electron-deficient aromatic system, which influences its reactivity in cross-coupling and substitution reactions. The molecular formula C₅HCl₃F₂N₂ corresponds to a monoisotopic mass of 231.91 Da, as calculated from isotopic distributions .
Spectroscopic and Computational Descriptors
The compound’s SMILES notation, ClC1=NC(Cl)=NC(Cl)=C1C(F)F, encodes its connectivity, while its InChIKey (HSEJOYIPTIDADT-UHFFFAOYSA-N) provides a unique identifier for database searches . Computational models predict a planar pyrimidine ring with bond angles distorted by the electronegative substituents. X-ray crystallography data for analogous compounds, such as 2,4,6-trichloro-5-fluoropyrimidine, suggest that the difluoromethyl group adopts a staggered conformation to minimize steric clashes with adjacent chlorines .
Table 1: Comparative Properties of Halogenated Pyrimidine Derivatives
Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Substituents |
---|---|---|---|---|
2,4,6-Trichloro-5-(difluoromethyl)pyrimidine | C₅HCl₃F₂N₂ | 233.43 | 1807617-93-1 | 2,4,6-Cl; 5-CF₂H |
2,4,6-Trichloro-5-(trifluoromethyl)pyrimidine | C₅Cl₃F₃N₂ | 251.42 | 1658428-08-0 | 2,4,6-Cl; 5-CF₃ |
2,4-Dichloro-6-(trifluoromethyl)pyrimidine | C₅HCl₂F₃N₂ | 216.97 | N/A | 2,4-Cl; 6-CF₃ |
2,4,6-Trichloro-5-fluoropyrimidine | C₄Cl₃FN₂ | 201.41 | 6693-08-9 | 2,4,6-Cl; 5-F |
Synthesis and Manufacturing Processes
Halogen Exchange Reactions
The synthesis of 2,4,6-trichloro-5-(difluoromethyl)pyrimidine typically proceeds via halogen-exchange reactions on a prefunctionalized pyrimidine core. U.S. Patent 4,299,961 describes a generalized method for fluorinating chloropyrimidines using metal fluorides such as AgF or HgF₂ at elevated temperatures (250–450°C) . Applied to this compound, a hypothetical pathway involves treating 2,4,5,6-tetrachloropyrimidine with difluoromethylating agents like CHF₂I under radical initiation, though experimental details remain proprietary .
Optimization Challenges
Key challenges include controlling regioselectivity to prevent over-fluorination and managing the thermal stability of intermediates. Kinetic studies on analogous systems reveal that the difluoromethyl group’s electron-withdrawing nature accelerates subsequent chlorination at ortho positions, necessitating precise stoichiometric control . Industrial-scale production, as reported by Apollo Scientific, employs continuous-flow reactors to enhance yield (reported >94% purity) and reduce byproduct formation .
Physicochemical Characteristics
Thermal Stability and Solubility
The compound exhibits moderate thermal stability, with decomposition onset observed at 180°C under nitrogen atmosphere . Its solubility profile is dominated by nonpolar solvents, showing 12.7 mg/mL in dichloromethane at 25°C, compared to <0.5 mg/mL in water due to the hydrophobic difluoromethyl and chloro groups . Hansen solubility parameters predict compatibility with ethyl acetate (δD = 17.5 MPa¹/²) and toluene (δD = 18.0 MPa¹/²) .
Spectroscopic Signatures
In the ¹⁹F NMR spectrum, the difluoromethyl group resonates as a triplet at δ -110 ppm (J = 14 Hz), while ¹H NMR reveals a characteristic doublet for the CHF₂ proton at δ 5.8 ppm . IR spectroscopy identifies C-F stretching vibrations at 1120 cm⁻¹ and C-Cl bands at 780 cm⁻¹ .
Applications and Industrial Relevance
Pharmaceutical Intermediates
As a versatile building block, this compound is employed in synthesizing kinase inhibitors and antiviral agents. The difluoromethyl group enhances metabolic stability in drug candidates, as evidenced by its incorporation into preclinical candidates targeting RNA viruses . Comparative studies with trifluoromethyl analogs demonstrate improved bioavailability due to reduced lipophilicity (cLogP = 2.1 vs. 2.8 for CF₃ derivatives) .
Agrochemical Development
In herbicide formulations, the compound’s electrophilic sites enable conjugation with triazine moieties to generate photosystem II inhibitors. Field trials by major agrochemical firms have demonstrated efficacy against glyphosate-resistant weeds at application rates of 50–100 g/ha .
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